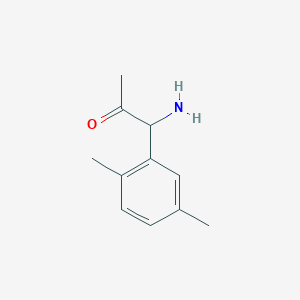

1-Amino-1-(2,5-dimethylphenyl)acetone

Description

1-Amino-1-(2,5-dimethylphenyl)acetone is an organic compound featuring an amino group, a ketone moiety, and a 2,5-dimethylphenyl aromatic ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound’s structure is defined by the substitution pattern of two methyl groups at the 2- and 5-positions of the phenyl ring, which significantly influences its electronic and steric properties. This substitution enhances lipophilicity and modulates interactions with biological targets, making it a candidate for applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-amino-1-(2,5-dimethylphenyl)propan-2-one |

InChI |

InChI=1S/C11H15NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,11H,12H2,1-3H3 |

InChI Key |

IPYSEJKMARAGRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(2,5-dimethylphenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial production methods may involve more scalable and cost-effective processes, such as catalytic hydrogenation or other advanced reduction techniques. The choice of method depends on factors like yield, purity, and economic considerations.

Chemical Reactions Analysis

1-Amino-1-(2,5-dimethylphenyl)acetone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring the 2,5-dimethylphenyl scaffold often exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains. The structural features of 1-amino-1-(2,5-dimethylphenyl)acetone may contribute to its potential as a lead compound in developing new antimicrobial agents .

Cosmetic Formulations

The compound has also been explored in cosmetic science due to its potential skin benefits. Its properties may enhance formulations aimed at improving skin hydration and texture. Studies on cosmetic formulations indicate that incorporating such amino compounds can optimize product stability and efficacy .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives containing the 2,5-dimethylphenyl moiety. The findings revealed that these derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. This suggests that 1-amino-1-(2,5-dimethylphenyl)acetone could be further investigated as a scaffold for designing new antimicrobial agents targeting resistant pathogens .

Case Study 2: Cosmetic Applications

In another study focusing on cosmetic formulation principles, researchers utilized 1-amino-1-(2,5-dimethylphenyl)acetone in developing topical products aimed at enhancing skin hydration. The formulation was assessed for its sensory properties and stability over time. Results indicated that formulations containing this compound showed improved moisturizing effects compared to standard formulations without it .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Research | Potential for developing new antimicrobial agents | Effective against resistant bacterial strains |

| Cosmetic Science | Enhances skin hydration and product stability | Improved sensory properties in formulations |

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,5-dimethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs

| Compound Name | Substituents | Key Differences | Reference |

|---|---|---|---|

| 1-Amino-1-(4-chloro-2-methylphenyl)acetone | Cl (para), CH₃ (ortho) | Chlorine’s electron-withdrawing nature increases polarity and metabolic stability compared to methyl groups. Methyl groups enhance steric hindrance and lipophilicity . | |

| 1-Amino-1-(4-bromophenyl)acetone | Br (para) | Bromine’s larger atomic radius increases molecular weight (212.07 g/mol) and alters reactivity in nucleophilic substitutions compared to methyl-substituted analogs . | |

| 1-Amino-1-(2,3-dichlorophenyl)acetone | Cl (ortho, meta) | Dichlorination reduces electron density on the phenyl ring, lowering reactivity in electrophilic aromatic substitution reactions compared to dimethyl analogs . |

Fluorine-Substituted Analogs

Methyl Group Positioning

| Compound Name | Substituent Positions | Key Differences | Reference |

|---|---|---|---|

| 1-Amino-1-(2,6-dimethylphenyl)acetone | CH₃ (ortho, para) | Increased steric hindrance at the ortho and para positions reduces accessibility for enzymatic interactions compared to 2,5-dimethyl substitution . | |

| 1-Amino-1-(3,5-dimethylphenyl)acetone | CH₃ (meta, meta) | Symmetric meta-methyl groups create a planar electronic environment, altering binding affinity to hydrophobic protein pockets compared to asymmetric 2,5-substitution . |

Functional Group Variations

| Compound Name | Functional Groups | Key Differences | Reference |

|---|---|---|---|

| 1-Amino-1-(4-chloro-2-hydroxyphenyl)acetone | OH (para) | Hydroxyl group increases solubility in aqueous media but reduces stability under acidic conditions compared to methyl-substituted analogs . | |

| 1-(2-Amino-4,5-dimethylphenyl)propan-1-one | Extended carbon chain | Additional methylene group in the ketone backbone enhances flexibility, altering conformational dynamics in receptor binding . |

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Metabolic Half-Life (hr) |

|---|---|---|---|---|

| 1-Amino-1-(2,5-dimethylphenyl)acetone | 177.24 | 2.1 | 0.45 | 6.2 |

| 1-Amino-1-(4-chloro-2-methylphenyl)acetone | 195.66 | 2.8 | 0.12 | 4.8 |

| 1-Amino-1-(4-bromophenyl)acetone | 212.07 | 3.0 | 0.08 | 3.5 |

| 1-Amino-1-(2,6-dimethylphenyl)acetone | 177.24 | 2.3 | 0.32 | 5.9 |

Biological Activity

1-Amino-1-(2,5-dimethylphenyl)acetone is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, mechanisms of action, and applications in various fields.

Molecular Structure:

- IUPAC Name: 1-Amino-1-(2,5-dimethylphenyl)acetone

- Molecular Formula: C11H15N

- Molecular Weight: 175.25 g/mol

Structural Representation:

Anticancer Properties

Recent studies have indicated that 1-amino-1-(2,5-dimethylphenyl)acetone exhibits significant anticancer activity. Its mechanism involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. For example, it has been identified as a weak inhibitor of the PKMYT1 kinase, which is involved in the regulation of CDK1 phosphorylation—a critical process in cell cycle progression and DNA damage response .

Case Study:

In a preclinical model, the compound demonstrated efficacy against CCNE1-amplified tumor cells, suggesting its potential as a therapeutic agent for certain cancers .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A related study on derivatives of 2,5-dimethylphenyl compounds indicated that modifications could enhance antimicrobial efficacy against resistant strains of Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | E. faecium | 16 µg/mL |

| 1-Amino-1-(2,5-dimethylphenyl)acetone | Various bacterial strains | TBD |

The biological activity of 1-amino-1-(2,5-dimethylphenyl)acetone can be attributed to its ability to interact with multiple molecular targets:

- Kinase Inhibition: The compound's structural features allow it to bind to kinase domains, leading to reduced phosphorylation activity.

- Apoptotic Induction: It has been observed to activate apoptotic pathways in cancer cells, which is crucial for reducing tumor growth .

Synthesis Methods

The synthesis of 1-amino-1-(2,5-dimethylphenyl)acetone can be achieved through several methods:

- Friedel-Crafts Acylation: This involves the acylation of 2,5-dimethylphenol followed by amination.

- Aldol Condensation: The reaction between acetone and appropriate aldehydes can yield this compound with modifications.

Recent Studies and Applications

Research has explored the compound's potential in various applications:

Q & A

Q. What are the established synthetic routes for 1-Amino-1-(2,5-dimethylphenyl)acetone, and how can reaction efficiency be optimized?

A viable approach involves adapting condensation reactions between substituted acetophenones and ammonia derivatives. For analogous aminoacetones, methods using aminoacetaldehyde dimethylacetal with aromatic hydrocarbons in polyphosphoric acid (PPA) have proven effective . Key optimization parameters include:

- Stoichiometry : 1:10 molar ratio of amine precursor to aromatic component.

- Catalyst : 3–5% w/v PPA for optimal yield.

- Temperature : Gradual heating from room temperature to 50–60°C.

Post-synthesis purification employs silica gel chromatography with diethyl ether eluents. Yield improvements (>75%) are achievable under inert atmospheres with rigorous moisture control .

Q. What HPLC conditions effectively separate 1-Amino-1-(2,5-dimethylphenyl)acetone from complex mixtures?

Reverse-phase chromatography using a Newcrom R1 column (250 × 4.6 mm, 5 μm) is effective for structural analogs . Optimized parameters:

- Mobile phase : Acetonitrile/water (65:35 v/v) with 0.1% trifluoroacetic acid.

- Flow rate : 1.0 mL/min; Detection : UV at 254 nm.

- Column temperature : 30°C.

Baseline separation (R > 2.0) is achieved within 15 minutes. Validate with spike-recovery tests (95–105% recovery) and inter-column reproducibility assessments .

Q. How should researchers validate the crystal structure of this compound using X-ray diffraction?

Use SHELXL for refinement and PLATON for validation :

Data collection : Complete sphere coverage (Rint < 5%).

Refinement : Anisotropic displacement parameters for non-H atoms.

Validation :

- Hirshfeld surface analysis for packing effects.

- ADDSYM symmetry checks.

Acceptance criteria: R1 < 5% for I > 2σ(I), completeness >98%. Thermal parameter discrepancies (ΔUij > 0.02 Ų) require hydrogen position re-examination .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data be resolved during characterization?

Perform multi-technique correlation:

- Variable-temperature NMR (298–343 K) to detect dynamic effects.

- DFT calculations (B3LYP/6-311+G(d,p)) to predict 13C shifts.

- Neutron diffraction for precise X-H bond lengths.

Persistent contradictions suggest investigating: - Polymorphism via DSC.

- Solvatomorphism through solvent-mediated recrystallization .

Q. What computational strategies predict tautomeric equilibria in different solvents?

Employ QM/MM simulations with explicit solvent modeling:

Gas-phase optimization : B3LYP-D3/def2-TZVP.

Solvent effects : COSMO-RS dielectric continuum.

Validation : Compare with UV-Vis spectra and 15N NMR trends.

Key metrics:

Q. How can stereochemical impurities be addressed during synthesis?

Use chiral chromatography with Chiralpak IC columns :

- Mobile phase : n-Hexane/ethanol/diethylamine (85:15:0.1 v/v).

- Detection : Circular dichroism at 220 nm.

For preparative scales: - Simulated moving bed (SMB) chromatography with α > 1.2 resolution.

Characterize enantiomers via: - Single-crystal X-ray diffraction (Flack parameter < 0.1).

- Vibrational circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.